Product packaging for Tuliposide A(Cat. No.:CAS No. 19870-30-5)

Tuliposide A

Cat. No.: B034720
CAS No.: 19870-30-5
M. Wt: 278.26 g/mol
InChI Key: SQRUWMQAWMLKPR-DZEUPHNYSA-N
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Description

Tuliposide A is a key bioactive glucoside found in tulips (Tulipa gesneriana) and other plant species, serving as a precursor to the potent antifungal agent, Tulipalin A (α-methylene-γ-butyrolactone). Its primary research value lies in its role as a natural plant defense compound, making it an essential subject for studies in plant pathology, chemical ecology, and innate immunity. Upon tissue damage, this compound is rapidly hydrolyzed by specific enzymes, releasing the active moiety, Tulipalin A, which exerts its antifungal and antibacterial effects through Michael-type addition reactions. This reaction involves the electrophilic α,β-unsaturated lactone of Tulipalin A covalently binding to nucleophilic thiol groups in vital pathogen proteins, thereby inhibiting essential cellular functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O8 B034720 Tuliposide A CAS No. 19870-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19870-30-5

Molecular Formula

C11H18O8

Molecular Weight

278.26 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C11H18O8/c1-5(2-3-12)10(17)19-11-9(16)8(15)7(14)6(4-13)18-11/h6-9,11-16H,1-4H2/t6-,7-,8+,9-,11+/m1/s1

InChI Key

SQRUWMQAWMLKPR-DZEUPHNYSA-N

SMILES

C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C=C(CCO)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-tuliposide A
tuliposide A

Origin of Product

United States

Natural Occurrence and Distribution of Tuliposide a

Distribution within Tulipa Species and Cultivars

The genus Tulipa (tulips) is a primary source of Tuliposide A, where it accumulates in substantial quantities.

Tulipa gesneriana, the common garden tulip, is a well-documented source of tuliposides, including this compound nih.govtandfonline.comresearchgate.netwikipedia.orgtandfonline.comwikipedia.org. Tuliposides are representative secondary metabolites in this species nih.gov. Beyond Tulipa gesneriana, this compound has been identified in a variety of other Tulipa species, such as Tulipa patens, Tulipa clusiana, and Tulipa undulatifolia nih.govnih.gov. Other species reported to contain this compound include Tulipa agenensis, Tulipa biflora, Tulipa humilis, Tulipa linifolia, Tulipa praestans, Tulipa sylvestris, Tulipa tarda, Tulipa turkestanica, and Tulipa urumiensis wikidata.org. Among the various tuliposide analogs, 6-tuliposide A and 6-tuliposide B are the predominant forms found in cultivated tulip varieties nih.govresearchgate.netebi.ac.uk.

This compound, along with other tuliposides, is stored in considerable amounts throughout the entire tulip plant, ranging approximately from 0.2% to 2% of fresh weight nih.govtandfonline.comtandfonline.comnih.govbotanical-dermatology-database.infogoogle.com. The concentration of tuliposides, including this compound, exhibits significant variability across different plant tissues and among various cultivars.

Quantitative analyses have revealed distinct tissue-specific accumulation patterns. For instance, the highest concentrations of tuliposide-converting enzyme (TCE) activity for 6-tuliposide A were observed in bulbs (30 units mg⁻¹ protein) and petals (7.0 units mg⁻¹ protein), suggesting high concentrations of the precursor in these tissues nih.gov. This compound can reach concentrations as high as 30% of dry weight in tulip pistils and 10% of dry weight in leaves google.com. Anthers and pollen also show particularly high accumulation, indicating a role in the reproductive tissue's chemical defense . For 6-tuliposide A, amounts up to 1.5% of fresh weight have been reported, while 6-tuliposide B can reach up to 1.3% of fresh weight ebi.ac.uk.

The content of tuliposides also varies considerably among different tulip cultivars tandfonline.comebi.ac.ukebi.ac.uk. Research involving 25 different tulip cultivars demonstrated that while most contained detectable levels of various tuliposides, the specific accumulation of certain compounds varied significantly, suggesting potential for selective breeding researchgate.net.

Table 1: Reported this compound Content in Tulipa Tissues and Cultivars

Tissue/Cultivar AspectReported Content Range/ObservationReference
All parts of plant0.2%–2% (w/w fresh weight) nih.govtandfonline.comtandfonline.comnih.govbotanical-dermatology-database.infogoogle.com
PistilsUp to 30% (dry weight) google.com
LeavesUp to 10% (dry weight) google.com
Anthers/PollenHigh accumulation
6-Tuliposide A (general)Up to 1.5% (fresh weight) ebi.ac.uk
Cultivar-specificSignificant variation observed tandfonline.comebi.ac.ukebi.ac.uk

This compound has also been identified in the gum exudates associated with gummosis in tulips. Gummosis is a physiological response in tulip bulbs, often induced by factors such as ethylene (B1197577) gas produced during storage researchgate.netishs.orgresearchgate.netuniversiteitleiden.nl. Extracts of gum collected from gummosis-induced tulip bulbs (e.g., cultivar 'Apeldoorn') were found to contain tuliposides, including this compound, at concentrations up to approximately 25% on a dry weight basis researchgate.netishs.org. This discovery was significant as previous studies on tulip gum composition primarily focused on high molecular weight polysaccharides, and the presence of low molecular weight metabolites like tuliposides had not been widely reported in this context researchgate.netishs.orgresearchgate.net. The presence of these bioactive molecules in gum suggests a protective role for this physiological response researchgate.netishs.orgresearchgate.net.

Occurrence in Other Plant Genera

The distribution of this compound extends beyond the Tulipa genus, indicating its presence in other plant families.

This compound has been consistently detected in various species of Alstroemeria, commonly known as Peruvian lilies or lilies of the Incas, and in Bomarea species nih.govtandfonline.combotanical-dermatology-database.infogoogle.comdermnetnz.orgresearchgate.netresearchgate.netresearchgate.net. This compound is considered the biosynthetic precursor of tulipalin A in these plants botanical-dermatology-database.infodermnetnz.org. Specific Alstroemeria species identified to contain this compound include Alstroemeria aurea (syn. A. aurantiaca), A. hookeri (syn. A. hookeriana), A. inodora, A. ligtu subsp. ligtu (syn. A. haemantha), A. magnifica subsp. gayana (syn. A. gayana), A. paupercula (syn. A. violacea), A. pelegrina, A. philippii, A. psittacina, A. pulchra, A. revoluta, and A. versicolor botanical-dermatology-database.info. Generally, this compound is found in large quantities (0.2–2% w/w fresh plant) in all parts of Alstroemeria plants botanical-dermatology-database.info. In Bomarea species, such as Bomarea carderi and Bomarea edulis, smaller quantities (up to 0.2% w/w fresh plant) of this compound have been detected in leaves, stems, and flowers botanical-dermatology-database.info.

This compound has also been found in other plant genera, further illustrating its broader natural distribution. It is present in Erythronium (dog's tooth violets) and Gagea species, both of which belong to the Liliaceae family, similar to Tulipa nih.govgoogle.comtandfonline.comdermnetnz.orgresearchgate.netresearchgate.netnorman-network.com. Appreciable amounts of this compound have been detected in all investigated species of Erythronium and Gagea researchgate.net.

Notably, this compound has also been identified in the genus Spiraea, specifically in Spiraea thunbergii (Thunberg spiraea) nih.govgoogle.comtandfonline.comresearchgate.net. This is significant because Spiraea belongs to the Rosaceae family, which is phylogenetically unrelated to the Liliaceae and Alstroemeriaceae families, suggesting a more diverse biosynthetic capacity for this compound across different plant lineages nih.govtandfonline.com.

Identification in Amana edulis

Amana edulis (formerly classified as Tulipa edulis), a plant species indigenous to China and Japan, has been a subject of phytochemical investigation dokumen.pubalchetron.com. Recent research has led to the isolation and structural identification of three novel tuliposides, designated H–J, along with eleven other known compounds, from the methanolic extracts of its bulbs mdpi.comresearchgate.net.

These newly identified tuliposides from A. edulis are characterized as specialized products comprising 4-hydroxy-2-methylenebutanoic acid (HMBA) and/or (3S)-3,4-dihydroxy-2-methylenebutanoic acid (DHMBA) groups. These acyl groups are esterified at the C-1 and/or C-6 positions of a β-D-glucose moiety mdpi.com. While various tuliposide analogues, such as 1-tuliposide A, 6-tuliposide A (PubChem CID: 119077), 1-tuliposide B, 6-tuliposide B (PubChem CID: 25034024), and tuliposides D–G, have been previously isolated from the genus Tulipa, the discovery of tuliposides H–J in A. edulis represents a new finding for this specific plant mdpi.com. The bulbs of A. edulis are edible and contain these tuliposides, which have been noted for their ability to enhance melanogenesis dokumen.pub.

Biosynthetic Pathways and Enzymatic Transformations of Tuliposide a

Precursor Relationship with Tulipalin A

Tuliposide A serves as a crucial precursor for the formation of tulipalin A, demonstrating a dynamic relationship within the plant's chemical defense mechanisms.

In intact tulip tissues, tuliposides, including 6-tuliposide A, are accumulated in substantial quantities, while the more biologically active tulipalins are present in much lower concentrations, sometimes barely detectable nih.govresearchgate.net. This disparity in abundance suggests that tuliposides function as storage forms for the potent tulipalins nih.govresearchgate.nettandfonline.com. Upon damage or infection to the plant, the content of tuliposides decreases, while the concentration of tulipalins increases, indicating their role as readily available precursors for defensive compounds nih.govresearchgate.net. This compound is believed to be stored in the vacuoles of plant cells google.comgoogle.com. It can constitute a significant portion of the plant's dry weight, reaching as high as 30% in tulip pistils and 10% in the leaves of Alstroemeria and tulip google.comgoogle.com.

The conversion of this compound to tulipalin A in planta is an enzymatically mediated process researchgate.netscispace.comwikipedia.org. Specifically, when plant cells are disrupted, such as by pathogen infection or herbivore predation, stored this compound and tuliposide-converting enzymes (TCEs) come into contact, initiating the release of the toxic tulipalin A uniprot.orgnih.govgoogle.com. This immediate conversion upon tissue injury underscores the defensive role of this pathway nih.gov. The reaction involves the removal of a glucose molecule from this compound, followed by the cyclization of the resulting open-chain form (α-methylene-γ-hydroxybutyrate) to form the lactone tulipalin A google.comgoogle.comwikipedia.org. This process does not involve hydrolysis of this compound followed by spontaneous lactonization of the hydrolytic products, but rather a direct intramolecular transesterification scispace.comresearchgate.net.

Enzymology of this compound Conversion

The enzymatic conversion of this compound to tulipalin A is primarily catalyzed by a specific enzyme known as this compound-Converting Enzyme (TCEA).

The this compound-Converting Enzyme (TCEA) was identified and characterized from tulip tissues, including petals and bulbs nih.govresearchgate.netnih.govoup.comebi.ac.ukresearchgate.net. Early research purified a tuliposide-converting enzyme (TCE) from tulip bulbs that catalyzed the conversion of tuliposides to tulipalins researchgate.nettandfonline.comnih.govebi.ac.uk. Subsequent studies revealed the possibility of multiple TCE isozymes, leading to the identification of TCEA from petals, which exhibited the second highest TCE activity after bulbs nih.govnih.govebi.ac.uk.

The purified petal enzyme preferentially accepted 6-tuliposide A as a substrate, leading to its designation as TCEA nih.govresearchgate.netnih.govebi.ac.uk. A novel cDNA encoding petal TCEA, named TgTCEA, was isolated, and functional characterization of the recombinant enzyme confirmed its role in catalyzing the conversion of 6-tuliposide A to tulipalin A nih.govnih.govebi.ac.uk. While TgTCEA was transcribed in most tulip tissues, it was notably absent in bulbs, suggesting the presence of a distinct bulb-specific TCEA isozyme nih.govnih.govoup.comebi.ac.uk. This bulb-specific homolog, TgTCEA-b, was subsequently identified, showing approximately 77% identity to the petal TgTCEA polypeptides researchgate.netoup.comresearchgate.netresearchgate.net. Both petal TgTCEA and bulb TgTCEA-b have been found to localize to plastids, suggesting a cytological mechanism for tulipalin formation in the plant's defensive strategy nih.govnih.govoup.comebi.ac.uk.

Detailed research findings on the kinetics of TCEA (specifically TCEA-B2 from Tulipa gesneriana) indicate its catalytic efficiency. The enzyme exhibits a kcat of 1700 sec⁻¹ with 6-tuliposide A as a substrate and 500 sec⁻¹ with 6-tuliposide B as a substrate uniprot.org. The Km values for 6-tuliposide A are reported to be around 14 mM to 18 mM, with a higher Km for 6-tuliposide B (49 mM) researchgate.netuniprot.org.

Despite belonging to the carboxylesterase family within the α/β-hydrolase fold superfamily, TCEA is unique because it catalyzes an intramolecular transesterification rather than the typical hydrolysis reaction characteristic of carboxylesterases nih.govresearchgate.nettandfonline.comresearchgate.netebi.ac.uktandfonline.comqmul.ac.ukdntb.gov.ua. This makes TCEA the first identified member of the lactone-forming carboxylesterases nih.govnih.govebi.ac.uktandfonline.com. The Nomenclature Committee of the International Union of Biochemistry and Molecular Biology (NC-IUBMB) has classified TCEA (EC 4.2.99.22) as a lyase, specifically a 6-tuliposide A D-glucose-lyase (tulipalin A forming), rather than a hydrolase or transferase tandfonline.comqmul.ac.uk.

The mechanism by which TCEA converts 6-tuliposide A to tulipalin A involves an intramolecular transesterification nih.govresearchgate.nettandfonline.comscispace.comresearchgate.nettandfonline.comqmul.ac.uk. This process differs from hydrolysis, where water would typically attack the acyl-enzyme complex researchgate.net. Instead, TCEA facilitates an intramolecular nucleophilic attack by the terminal hydroxyl group of the substrate, leading to the direct formation of the five-membered lactone ring structure of tulipalin A without incorporating water after the elimination of glucose nih.govresearchgate.nettandfonline.comscispace.comresearchgate.netuni.lupsiberg.comvedantu.commasterorganicchemistry.com. Site-directed mutagenesis studies on TgTCEA suggest that the oxyanion hole and catalytic triad, characteristic features of typical carboxylesterases (Ser, Asp, His), are essential for its unique catalytic process nih.govnih.govebi.ac.uk.

Identification and Characterization of this compound-Converting Enzyme (TCEA)

Substrate Specificity of TCEA for 6-Tuliposide A

The this compound-converting enzyme (TCEA) specifically catalyzes the conversion of 6-tuliposide A to tulipalin A. nih.govresearchgate.net Research indicates that TCEA purified from tulip petals preferentially accepts 6-tuliposide A as a substrate. nih.gov Its activity for 6-tuliposide B is significantly lower, approximately 15 times less than for 6-tuliposide A, highlighting its specificity for the 6-tuliposide A substrate. nih.gov The specific activity of TCEA from tulip petals for 6-tuliposide A was measured at 2,260 units mg⁻¹ at 4 mM 6-tuliposide A, whereas for 6-tuliposide B, it was 148 units mg⁻¹ (6.6% of the activity for 6-tuliposide A). nih.gov

The kinetic parameters for TCEA from Tulipa gesneriana demonstrate this specificity:

SubstrateKM (mM)kcat (s⁻¹)
6-Tuliposide A18 uniprot.org2800 uniprot.org
6-Tuliposide B71 uniprot.org510 uniprot.org

TCEA is inhibited by various compounds including NaF, AgNO₃, HgCl₂, CuSO₄, and phenylmethylsulfonyl fluoride (B91410) (PMSF). uniprot.org The enzyme exhibits optimal activity within a pH range of 6.5-7.5 and an optimal temperature range of 35-45 °C. uniprot.org

Molecular Biology of TCEA Isozymes

The presence of multiple TCE isozymes has been hypothesized due to differing specific activities and molecular masses of TCEs purified from various tulip tissues. nih.gov This suggests tissue-specific expression of TCEA isozymes. nih.govresearchgate.net

Cloning and Characterization of TgTCEA and TgTCEA-b Genes

A novel cDNA encoding petal TCEA, named TgTCEA, has been isolated and characterized from Tulipa gesneriana. nih.govnih.gov Functional characterization of the recombinant enzyme confirmed that TgTCEA catalyzes the conversion of 6-tuliposide A to tulipalin A. nih.govresearchgate.net Despite TCEA activity being present in bulbs, TgTCEA was transcribed in all tulip tissues except bulbs, indicating the existence of a bulb-specific TgTCEA isozyme. nih.govnih.gov Subsequently, the TgTCEA-b gene, a homolog of TgTCEA, was identified in tulip bulbs. researchgate.net TgTCEA-b polypeptides show approximately 77% identity to the petal TgTCEA. researchgate.net Other TCEA isozymes, such as TCEA-B1 and TCEA-B2, have also been identified, showing similar catalytic activities but differing kinetic parameters. uniprot.orguniprot.org

EnzymeKM for 6-Tuliposide A (mM)kcat for 6-Tuliposide A (s⁻¹)KM for 6-Tuliposide B (mM)kcat for 6-Tuliposide B (s⁻¹)
TCEA118 uniprot.org2800 uniprot.org71 uniprot.org510 uniprot.org
TCEA-B112 uniprot.org1400 uniprot.org96 uniprot.org610 uniprot.org
TCEA-B214 uniprot.org1700 uniprot.org49 uniprot.org500 uniprot.org
Differential Expression and Tissue Preference of TCEA Isozymes

TCE activities vary significantly among different tulip tissues. nih.gov For example, the highest activity for 6-tuliposide A is found in bulbs, followed by petals. nih.gov The TgTCEA gene is expressed in all tulip tissues except bulbs, suggesting that the bulb-specific TCEA activity is attributed to a different isozyme, TgTCEA-b. nih.govnih.gov This differential expression and tissue preference of TCEA isozymes are crucial for the plant's defensive strategy, allowing localized production of tulipalins where needed. nih.govtandfonline.com

Subcellular Localization of TCEA in Plant Plastids

The TgTCEA enzyme has been found to localize in plant plastids. nih.govnih.gov This plastidial localization suggests a cytological mechanism for TgTCE-mediated tulipalin formation, where 6-tuliposide A, stored in vacuoles, comes into contact with the plastid-localized TCEA upon cell disruption (e.g., by pathogen infection or herbivore predation), leading to the release of toxic tulipalin A. nih.govuniprot.orguniprot.org Other TCEA isozymes, such as TCEA-B1 and TCEA-B2, have been identified as amyloplastic, a type of plastid. uniprot.orguniprot.org

Analysis of the Catalytic Triad in TCEA Activity

Site-directed mutagenesis studies on TgTCEA have indicated that the oxyanion hole and the catalytic triad, characteristic features of typical carboxylesterases, are essential for the catalytic process of the TgTCEA enzyme. nih.govnih.gov The active site features for TCEA1 are identified at positions 235 (acyl-ester intermediate), 327 (charge relay system), and 359 (charge relay system). uniprot.org For TCEA-B1 and TCEA-B2, the active site features are identified at positions 226 (acyl-ester intermediate), 316 (charge relay system), and 348 (charge relay system). uniprot.orguniprot.org

Aglycone Biosynthesis

The aglycone of this compound is α-methylene-γ-butyrolactone, also known as tulipalin A. wikipedia.orgrsc.org Early feeding experiments with ¹⁴C-labeled pyruvate (B1213749) in tulips suggested that tulipalin A is formed by a condensation reaction between pyruvate and acetate (B1210297). rsc.orgrsc.org However, later research indicated that this might not be the initial step. google.com

A more detailed biosynthetic pathway to tulipalin A involves several key intermediates and enzymes. This pathway includes:

γ-methyleneglutamate decarboxylase: Converts γ-methyleneglutamate to α-methylene-γ-aminobutyrate. google.comgoogle.com

α-methylene-γ-aminobutyrate aminotransferase: Bioconverts α-methylene-γ-aminobutyrate to α-methylenesuccinate semialdehyde. google.comgoogle.com

α-methylene-γ-hydroxybutyrate dehydrogenase: Transforms α-methylenesuccinate semialdehyde to α-methylene-γ-hydroxybutyrate. google.comgoogle.com

α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase: Bioconverts α-methylene-γ-hydroxybutyrate to this compound. google.comgoogle.com

These genes encoding these enzymes have been isolated from Alstroemeria caryophylla and homologs with similar functions have been identified in Tulipa gesneriana. google.comgoogle.com

Formation of α-Methylene-γ-Butyrolactone (Tulipalin A Aglycone)

α-Methylene-γ-butyrolactone, or Tulipalin A, is the cyclized aglycone derived from this compound through a process of hydrolysis. rsc.orgwikipedia.org This conversion is catalyzed by a class of enzymes known as tuliposide-converting enzymes (TCEs). tandfonline.comuniprot.orgwikipedia.orguniprot.org These enzymes are characterized as lactone-forming carboxylesterases that specifically facilitate an intramolecular transesterification reaction, rather than a simple hydrolysis, to yield the corresponding lactone. tandfonline.comuniprot.org For instance, this compound-converting enzyme b2 (TCEA-B2) and this compound-converting enzyme 1 (TCEA1), isolated from Tulipa gesneriana, have been identified as key players in this conversion, with substrates including 6-tuliposide A and 6-tuliposide B. tandfonline.comuniprot.orguniprot.org The formation of Tulipalin A is considered a crucial step in activating the plant's defensive chemicals, which exhibit antimicrobial activities against a broad spectrum of bacteria and fungi. uniprot.orguniprot.org Notably, Tulipalin A and (-)-tulipalin B have been detected in intact tulip plants, indicating that their presence is not solely a result of fungal attack or plant excision. nih.gov

The broader biosynthetic pathway leading to Tulipalin A has been progressively identified. This pathway involves several intermediate compounds, including γ-methyleneglutamate, α-methylene-γ-aminobutyrate, α-methylenesuccinate semialdehyde, and α-methylene-γ-hydroxybutyrate. google.comgoogle.com Key enzymes involved in these transformations have been cloned and characterized from Alstroemeria caryophylla and Tulipa gesneriana. These include γ-methyleneglutamate decarboxylase, which converts γ-methyleneglutamate to α-methylene-γ-aminobutyrate; α-methylene-γ-aminobutyrate aminotransferase, which bioconverts α-methylene-γ-aminobutyrate to α-methylenesuccinate semialdehyde; and α-methylene-γ-hydroxybutyrate dehydrogenase. google.comgoogle.com The final step in the formation of the glucoside (this compound) involves α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase. google.comgoogle.com

Proposed Condensation Reactions Involving Pyruvate and Acetate

Early investigations into the biosynthesis of α-methylene-γ-butyrolactone (Tulipalin A) explored the role of simple metabolic precursors such as pyruvate and acetate. Labeling experiments conducted in tulips using 14C-pyruvate suggested that Tulipalin A might be synthesized through an initial condensation reaction between pyruvate and acetyl-Coenzyme A. google.comgoogle.comrsc.orgrsc.orgrsc.org The observed labeling pattern in the resulting α-methylene-γ-butyrolactone was consistent with this hypothesis. rsc.orgrsc.orgrsc.org

However, the precise nature of this initial condensation has been subject to further scrutiny. While the condensation of one pyruvate molecule with another molecule could not be definitively ruled out, other research has disputed the direct incorporation of two pyruvate molecules. google.comgoogle.com Furthermore, attempts to identify the enzymatic activity responsible for the condensation of acetyl-Coenzyme A with pyruvate in Alstroemeria plant extracts were unsuccessful, leading researchers to consider alternative initial steps in the biosynthetic pathway. google.com

Subsequent studies, particularly those involving 13C-labeled precursors (pyruvate, glucose, acetate, and aspartate) in Alstroemeria plants, provided support for an alternative pathway that incorporates γ-methyleneglutamate as a key intermediate. google.comgoogle.com The labeling patterns observed in γ-methyleneglutamate were similar to those found in Tulipalin A, reinforcing its role as a precursor. google.com This suggests that while pyruvate and acetate are fundamental building blocks, their incorporation into the Tulipalin A structure may occur through a more complex series of reactions involving intermediates like γ-methyleneglutamate, rather than a direct, simple condensation at the outset of the pathway. google.comgoogle.com

Biological and Ecological Functions of Tuliposide a and Its Derivatives in Plants

Role in Plant Chemical Defense Mechanisms

Plants have evolved sophisticated chemical defense mechanisms, and Tuliposide A is a prime example of a compound strategically deployed for this purpose. It is stored in a relatively stable, inactive form within plant tissues and is converted into potent defensive agents upon damage or attack. tandfonline.comnih.gov

This compound, along with other tuliposides like Tuliposide B, are glucose esters that serve as major secondary metabolites in tulips (Tulipa gesneriana). tandfonline.comnih.govoup.com These compounds are stored in significant quantities (approximately 0.2%–2% w/w fresh weight) across various plant parts, including bulbs, roots, stems, leaves, petals, stamens, and pistils. tandfonline.comnih.gov Upon tissue damage, such as from microbial infection or herbivorous insect predation, this compound is rapidly hydrolyzed or converted by specific enzymes into its lactonized aglycon, tulipalin A (α-methylene-γ-butyrolactone). nih.govoup.commdedge.comnih.govwikipedia.orgresearchgate.net This enzymatic conversion, catalyzed by tuliposide-converting enzymes (TCEs) like this compound-converting enzyme (TCEA), represents a sophisticated triggered defense mechanism. nih.govoup.comnih.govresearchgate.net The compartmentalization of inactive tuliposides in vacuoles and the converting enzymes in plastids prevents self-injury and ensures that the highly reactive tulipalins are only produced when needed. nih.govoup.comresearchgate.net

The tulipalins, particularly tulipalin A and tulipalin B, are known for their potent antimicrobial activities against a broad spectrum of bacteria and fungi. oup.comresearchgate.netmdedge.comnbinno.com This makes them crucial components of the plant's innate immunity.

Tulipalins exhibit significant antifungal activity. For instance, tulipalin A has shown inhibitory effects against Fusarium oxysporum f. sp. tulipae and Gibberella zeae. researchgate.netnih.govresearchgate.netresearcher.lifeoup.comresearcher.lifeuniversiteitleiden.nl While tuliposides and tulipalins can show antifungal activities against most tested strains at high concentrations (2.5 mM), Botrytis tulipae has shown resistance to tuliposides. researchgate.netnih.govresearchgate.netresearcher.lifeoup.comebi.ac.ukresearchgate.net However, tulipalin formation is crucial for antifungal activity, with tulipalin A generally demonstrating higher inhibitory activity than 6-tuliposide B and tulipalin B. researchgate.netnih.govresearchgate.netresearcher.lifeoup.comebi.ac.uk Interestingly, these compounds can also induce pigment changes in Fusarium oxysporum and Gibberella zeae at much lower concentrations (0.05 mM) than their minimum inhibitory concentrations (MIC) for antifungal activity, suggesting a role as phytoanticipins. researchgate.netnih.govresearchgate.netresearcher.lifeoup.com

Table 1: Antifungal Activities of Tuliposide-Derived Compounds

CompoundPathogen TestedConcentration for Antifungal ActivityPigment-Inducing ActivityNotes
Tuliposides & TulipalinsMost strains2.5 mM (high) researchgate.netnih.govresearchgate.netresearcher.lifeoup.comYes (0.05 mM) researchgate.netnih.govresearchgate.netresearcher.lifeoup.comBotrytis tulipae resistant to tuliposides researchgate.netnih.govresearchgate.netresearcher.lifeoup.comebi.ac.ukresearchgate.net
Tulipalin AFusarium oxysporum f. sp. tulipae researchgate.netnih.govresearchgate.netresearcher.lifeoup.comuniversiteitleiden.nlHigher inhibitory activity than 6-tuliposide B and tulipalin B researchgate.netnih.govresearchgate.netresearcher.lifeoup.comebi.ac.ukYes (0.05 mM) researchgate.netnih.govresearchgate.netresearcher.lifeoup.comConsidered an antifungal agent oup.commdedge.com
Tulipalin AGibberella zeae researchgate.netnih.govresearchgate.netresearcher.lifeoup.comHigher inhibitory activity than 6-tuliposide B and tulipalin B researchgate.netnih.govresearchgate.netresearcher.lifeoup.comebi.ac.ukYes (0.05 mM) researchgate.netnih.govresearchgate.netresearcher.lifeoup.com
6-Tuliposide BPythium ultimum, Rhizoctonia solani, Fusarium spp. researchgate.netAntifungal inhibitory effect researchgate.net

Tulipalins also possess antibacterial properties. Tulipalin A has shown a chemical tolerance range of 0.1 to 0.3 mM for Escherichia coli. researchgate.netnih.gov Tulipalin B, particularly S-(-)-tulipalin B, has demonstrated strong antibacterial activity against Escherichia coli, even surpassing tulipalin A in effectiveness. tandfonline.comresearchgate.netinternationalscholarsjournals.com The antibacterial action of tulipalins, especially tulipalin B and 6-tuliposide B, is linked to their ability to inhibit MurA, an enzyme crucial for peptidoglycan biosynthesis in bacterial cell walls. tandfonline.comebi.ac.ukresearchgate.netnih.govnih.govnih.gov This inhibition is thought to lead to bacterial cell death, although the precise mechanism may involve indirect MurA-mediated effects rather than direct malfunction. tandfonline.comebi.ac.uk

Table 2: Antibacterial Activities of Tuliposide-Derived Compounds

CompoundPathogen TestedMIC (Minimum Inhibitory Concentration)Mechanism of ActionNotes
Tulipalin AEscherichia coli researchgate.netnih.gov0.1-0.3 mM (chemical tolerance) researchgate.netnih.govInhibition of MurA (suggested) researchgate.netnih.gov
S-(-)-Tulipalin BEscherichia coli internationalscholarsjournals.com100 µg/ml internationalscholarsjournals.comInhibition of MurA (suggested) tandfonline.comebi.ac.uknih.govFour times higher activity than tulipalin A against E. coli internationalscholarsjournals.com
6-Tuliposide BBroad spectrum of bacterial strains researchgate.netnih.govInhibition of MurA (suggested) tandfonline.comebi.ac.ukresearchgate.netnih.govConsidered a precursor to tulipalin B tandfonline.com

Beyond their antimicrobial roles, tuliposide-derived compounds also exhibit insecticidal properties. Tulipalin A (α-methylene-γ-butyrolactone), generated from 6-Tuliposide A, has been identified as an insecticidal component. nih.govoup.comresearchgate.netnih.govtandfonline.comnih.govtandfonline.comoup.com It has shown high mortality rates against various thrips species, including Thrips palmi, Frankliniella occidentalis, and Frankliniella intonsa, indicating a broad spectrum of insecticidal activity. nih.govtandfonline.comoup.com This suggests that tulipalins serve as a chemical defense against herbivorous insect predation. nih.govoup.com

Antimicrobial Properties of Derived Tulipalins

Physiological Significance in Plant Responses

The physiological significance of this compound extends to its role in plant responses to environmental cues and stress. The strategic storage of inactive tuliposides and their rapid enzymatic conversion to active tulipalins upon wounding or infection highlights a sophisticated adaptive mechanism. tandfonline.comnih.govoup.com This "triggered defense" allows plants to conserve resources by not maintaining high levels of toxic compounds constantly, instead producing them on demand. The tissue-specific distribution of tuliposides and their converting enzymes further underscores their importance in localized defense, with higher concentrations often found in reproductive tissues like anthers and pollen, which require robust protection from microbial contamination.

Advanced Research Methodologies for Tuliposide a Analysis

Extraction and Isolation Techniques

Efficient extraction and isolation are the foundational steps for any detailed study of Tuliposide A from its natural sources.

The selection and optimization of solvent systems are critical for maximizing the yield and purity of this compound during extraction. Researchers often investigate various solvent concentrations and types to achieve optimal recovery of bioactive constituents. For instance, studies on plant extracts, including those containing similar glycosides, have shown that ethanol-water mixtures are highly effective. semanticscholar.orgnih.gov The efficiency of extraction can be significantly influenced by solvent concentration in water, with higher concentrations often leading to increased extraction yields. semanticscholar.org

Accelerated Solvent Extraction (ASE) has emerged as a superior method, offering high efficiency and considerable savings in time and solvent compared to conventional techniques like maceration. semanticscholar.org For instance, in the extraction of tiliroside, a related polyphenolic compound, optimal ASE conditions were determined using 63% ethanol (B145695) in water at 65 °C with four extraction cycles, resulting in high recovery. nih.gov While specific optimal solvent systems for this compound may vary depending on the plant matrix, aqueous extracts are commonly used, particularly for compounds like 6-tuliposide A and tulipalin A from Alstroemeria and Tulipa species. ebi.ac.uknih.gov

Table 1: Example of Solvent System Optimization Parameters for Plant Extracts

ParameterRange/Values TestedOptimal Condition (Example)Reference
Solvent TypeEthanol, Methanol (B129727), Water, MixturesEthanol-Water (e.g., 63-70%) semanticscholar.orgnih.gov
Solvent Concentration40-100% (v/v)63-70% ethanol in water semanticscholar.orgnih.gov
TemperatureRoom temperature to 160 °C65-141 °C (for ASE/PLE) nih.govchromatographyonline.com
Extraction Time20-70 min, or 24 hours (maceration)20-61 min (for UAE/ASE) researchgate.netresearchgate.net
Liquid-Solid Ratio1:20 to 1:60 g/mL28 mL/g to 59.5:1 mL/g researchgate.netresearchgate.net
Extraction MethodMaceration, UAE, ASE, PLEASE, UAE semanticscholar.orgresearchgate.net

Chromatographic techniques are indispensable for the purification of this compound from crude plant extracts, separating it from co-eluting compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is widely employed due to its effectiveness in separating compounds based on their hydrophobicity. phenomenex.comchromtech.com It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase, typically a mixture of water and organic solvents like methanol or acetonitrile. phenomenex.comgmpinsiders.com Gradient elution, starting with a high water content and gradually increasing the organic solvent, is commonly used to achieve optimal separation. phenomenex.com For the isolation and quantification of tuliposides, including this compound, RP-HPLC with a water:methanol gradient mobile phase and UV detection at 208 nm has been successfully applied. nih.govresearchgate.net This method allows for the determination of this compound content in various plant tissues and facilitates its isolation directly from aqueous extracts. ebi.ac.uknih.gov

Column Chromatography: Column chromatography, particularly preparative RP-HPLC, is used for isolating larger quantities of purified this compound. nih.govresearchgate.net In some instances, conventional column chromatography (e.g., silica (B1680970) gel or macroporous adsorption resin) can be used as an initial purification step before more refined HPLC methods. researchgate.netresearchgate.net For example, 6-tuliposide B has been purified from tulip anthers using column chromatography followed by structural analysis. researchgate.net

Spectroscopic and Analytical Characterization

Once isolated and purified, this compound undergoes rigorous spectroscopic and analytical characterization to confirm its structure and quantify its presence.

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex natural products like this compound. slideshare.netjchps.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used. ebi.ac.uknih.govebi.ac.uk

¹H NMR Spectroscopy: Provides information about the different types of protons in a molecule and their chemical environments, as well as their relative numbers. jchps.com The chemical shifts and coupling patterns in the ¹H NMR spectrum are crucial for determining the connectivity of atoms. nd.edu

¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule. ebi.ac.uk The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for comprehensive structural assignment. nd.edu For instance, the structure of 6-tuliposide A has been identified using ¹H- and ¹³C-NMR. ebi.ac.ukebi.ac.uk

Table 2: Typical NMR Spectroscopic Data for this compound (Illustrative)

NMR TypeKey Information ProvidedApplication for this compoundReference
¹H NMRChemical shifts, integration, coupling constantsIdentification of proton environments and connectivity ebi.ac.uknih.govebi.ac.uk
¹³C NMRChemical shifts of carbon atomsElucidation of carbon skeleton and functional groups ebi.ac.ukebi.ac.uk
2D NMRProton-proton (COSY) and proton-carbon (HSQC, HMBC) correlationsConfirmation of structural linkages and overall molecular architecture nd.edu

Mass spectrometry is an essential tool for determining the molecular weight, elemental composition, and structural fragments of this compound, aiding in its identification and quantification. slideshare.net

Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-ESI-MS), it is widely used for analyzing polar and thermally labile compounds like glycosides. semanticscholar.orgmdpi.com High-resolution ESI-MS (HRESIMS) provides precise mass measurements, allowing for the determination of the exact molecular formula. For example, HRESIMS has been used to establish the molecular formula of new tuliposides. mdpi.com

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that are characteristic of the compound's structure, offering further confirmation of identity and aiding in the elucidation of unknown derivatives. semanticscholar.orgresearchgate.net LC-MS-MS systems have been used to measure the molecular weight of precursor and product ions of tuliposides, confirming their identity. researchgate.net

HPLC is the primary method for the quantitative analysis of this compound in plant extracts and purified samples. It offers high precision, accuracy, and sensitivity. chromtech.com

Quantitative Determination: RP-HPLC, often with UV detection at 208 nm, is routinely used to determine the content of this compound in various plant tissues. nih.govnih.govresearchgate.net The method involves comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of a this compound standard. nih.gov

Method Parameters: Typical parameters include the use of reversed-phase columns (e.g., C18), a mobile phase gradient (e.g., water:methanol or water:acetonitrile), and a specific flow rate. nih.govtandfonline.com The detection wavelength of 208 nm is commonly used for tuliposides. nih.govnih.govresearchgate.net This allows for the rapid and reliable quantification of this compound, enabling studies on its distribution and accumulation in different plant species and tissues. nih.govnih.gov

Table 3: Common HPLC Parameters for this compound Quantification

ParameterTypical ConditionsReference
Column TypeReversed-phase C18 (e.g., TSKgel ODS-100 V) phenomenex.comtandfonline.com
Mobile PhaseWater:Methanol gradient or Water:Acetonitrile phenomenex.comnih.govresearchgate.net
Detection Wavelength208 nm (UV detector) nih.govnih.govresearchgate.net
Flow Rate0.2 - 0.65 mL/min researchgate.nettandfonline.com
Elution ModeIsocratic or Gradient ebi.ac.ukphenomenex.comnih.gov

Enzyme Activity Assays for Tuliposide Conversion

Enzyme activity assays are crucial for understanding the biochemical transformations of tuliposides. The this compound-converting enzyme (TCEA), a lactone-forming carboxylesterase, plays a pivotal role in converting 6-tuliposide A to its lactonized aglycon, tulipalin A. These enzymes catalyze an intramolecular transesterification rather than hydrolysis. nih.govtandfonline.comnih.govtandfonline.com

Assays typically involve incubating purified enzyme preparations with 6-tuliposide A as a substrate. The reaction products, such as tulipalin A, are then quantified, often using high-performance liquid chromatography (HPLC). nih.govtandfonline.com

Key Findings from Enzyme Assays:

Substrate Specificity: TCEA purified from tulip petals preferentially accepts 6-tuliposide A as a substrate. Its activity towards 6-tuliposide B is significantly lower, indicating its primary role in 6-tuliposide A conversion. nih.gov

Specific Activity: The specific activity of petal TCEA for converting 6-tuliposide A to tulipalin A was determined to be 2,260 units mg⁻¹ at 4 mM 6-tuliposide A. nih.gov

Optimal Conditions: The optimal temperature for TCEA activity ranges from 35°C to 45°C, with an optimal pH between 6.5 and 7.5. nih.gov

Enzyme Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute. tandfonline.com

Similar assays have been performed for Tuliposide B-converting enzyme (TCEB) isozymes, which convert 6-tuliposide B to tulipalin B. For instance, purified root TCEB exhibited a specific activity of 272 U/mg at 4 mM 6-tuliposide B, with significantly lower activity towards 6-tuliposide A. tandfonline.com

Table 1: Enzymatic Properties of Tuliposide-Converting Enzymes (TCEs)

EnzymeSubstrateSpecific Activity (Units mg⁻¹ at 4 mM substrate)Optimal Temperature (°C)Optimal pHReaction Type
TCEA6-Tuliposide A2,260 nih.gov35–45 nih.gov6.5–7.5 nih.govIntramolecular Transesterification nih.govtandfonline.com
TCEB (Root)6-Tuliposide B272 tandfonline.comNot specified in detailNot specified in detailIntramolecular Transesterification tandfonline.com

Genetic and Molecular Approaches

Genetic and molecular techniques are indispensable for dissecting the biosynthesis of tuliposides, identifying key enzymes, and understanding their regulation.

cDNA Cloning and Heterologous Expression of TCEA

The molecular identification of TCEA has been a significant advancement. A novel cDNA sequence, designated TgTCEA, encoding the petal TCEA, was isolated from Tulipa gesneriana. nih.govdntb.gov.uaebi.ac.uk Functional characterization of the recombinant enzyme, obtained through heterologous expression, confirmed its catalytic activity in converting 6-tuliposide A to tulipalin A. nih.govdntb.gov.uaebi.ac.uk

While TgTCEA was found to be transcribed in various tulip tissues, including roots, stems, leaves, petals, stamens, and pistils, it was notably absent in bulb scales. nih.govresearchgate.netresearchgate.net This observation led to the hypothesis of the existence of a bulb-specific TCEA isozyme. Subsequently, the TgTCEA-b gene, a homolog of TgTCEA, was identified in tulip bulbs, sharing approximately 77% amino acid identity with the petal TgTCEA. researchgate.net Heterologous expression systems, such as Escherichia coli or yeast, are commonly employed to produce recombinant proteins for functional studies, enabling the characterization of enzymes like TCEA in a controlled environment. google.comgoogle.comnih.govscielo.br

Site-Directed Mutagenesis for Enzyme Mechanism Studies

Site-directed mutagenesis is a powerful tool for investigating the catalytic mechanisms of enzymes by altering specific amino acid residues and observing the functional consequences. Studies on TgTCEA have utilized this technique to identify critical residues involved in its catalytic process. nih.govnih.govdntb.gov.uaebi.ac.uk

Key Findings from Site-Directed Mutagenesis:

Catalytic Triad: Site-directed mutagenesis experiments on TgTCEA indicated that a catalytic triad, characteristic of typical carboxylesterases, consisting of Ser-235, Asp-327, and His-359, is essential for its catalytic activity. nih.govresearchgate.net

Oxyanion Hole: The first two Gly residues within the conserved HGGG motif were shown to contribute to the formation of the oxyanion hole, a crucial structural feature for stabilizing transition states in enzymatic reactions. researchgate.net

Serine Residue Confirmation: The observation that phenylmethylsulfonyl fluoride (B91410), a known serine enzyme inhibitor, significantly reduced the activity of the purified petal enzyme further supported the role of Ser-235 as a catalytic residue. researchgate.net

These findings provide detailed insights into the molecular basis of TCEA's unique lactone-forming catalytic mechanism.

Transcript Level Analysis (e.g., qPCR) of Biosynthetic Genes

Quantitative real-time PCR (qPCR) is widely used to analyze the expression levels of genes involved in biosynthetic pathways. This technique allows for the precise quantification of mRNA transcripts, providing insights into gene regulation in different tissues or under varying developmental stages.

Applications in Tuliposide Biosynthesis:

Tissue-Specific Expression: qPCR analysis of TgTCEA1 and TgTCEA2 genes (isozymes of TCEA) revealed their transcription in various tulip tissues, including roots, stems, leaves, petals, stamens, and pistils. However, transcripts were not detected in bulb scales, suggesting tissue-specific expression patterns for TCEA isozymes. nih.govresearchgate.net

Isozyme Distribution: Similar transcript level analyses using qPCR have been performed for TgTCEB-R, a root-specific isozyme of TCEB, demonstrating distinct tissue preferences for the transcription of TCEB isozyme genes. tandfonline.com

Methodology: The process typically involves RNA isolation from plant tissues, followed by reverse transcription to synthesize cDNA, and then quantitative PCR using gene-specific primers to amplify and quantify target gene transcripts. tandfonline.com

These studies highlight the complex regulatory mechanisms governing tuliposide biosynthesis and conversion across different plant tissues.

Radioactive Labeling Studies in Biosynthetic Pathway Elucidation

Radioactive labeling studies have been instrumental in elucidating the biosynthetic pathway of tuliposides and their derivatives. Early investigations utilized ¹⁴C-labeled precursors to trace the metabolic flow.

Key Studies and Findings:

Early ¹⁴C Labeling: Initial feeding experiments with ¹⁴C-pyruvate in tulips suggested a pathway involving the condensation of pyruvate (B1213749) and acetyl-Coenzyme A for tulipalin A biosynthesis. However, this proposed initial step was later ruled out. google.comgoogle.com

¹³C Labeling and NMR: More definitive insights were gained through studies employing ¹³C-labeled metabolic precursors in Alstroemeria and tulip plants. By feeding plants with ¹³C-pyruvate, ¹³C-glucose, ¹³C-acetate, ¹³C-aspartate, and ¹³C-γ-methyleneglutamate, and subsequently analyzing plant extracts using nuclear magnetic resonance (NMR), the correct biosynthetic pathway to tulipalin A was confirmed. google.comgoogle.com

Identified Intermediates: These studies identified key intermediates in the pathway, including γ-methyleneglutamate, α-methylene-γ-aminobutyrate, α-methylenesuccinate semialdehyde, and α-methylene-γ-hydroxybutyrate. google.com

Enzyme Identification: Concurrently, genes encoding key enzymes involved in this pathway, such as γ-methyleneglutamate decarboxylase, α-methylene-γ-aminobutyrate aminotransferase, α-methylene-γ-hydroxybutyrate dehydrogenase, and α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase, have been identified and cloned. google.comgoogle.com

These labeling experiments have provided a robust framework for understanding the step-by-step enzymatic transformations leading to this compound and its related compounds.

Synthetic Strategies for this compound and Analogues

While plants naturally produce tuliposides, synthetic strategies are crucial for obtaining these compounds and their analogues for detailed biochemical, structural, and biological activity studies. Chemical synthesis allows for the creation of specific structural variants that may be difficult to isolate from natural sources.

Approaches to Synthesis:

Asymmetric Total Synthesis: The asymmetric total synthesis of compounds like 6-tuliposide B has been achieved, which is vital for providing pure compounds with defined stereochemistry for biological activity evaluations against pathogens, such as tulip pathogenic fungi. dntb.gov.ua

Enzymatic Synthesis: Beyond purely chemical methods, enzymatic synthesis offers a route to producing specific tuliposides. For example, a one-step enzymatic synthesis of 1-tuliposide A using tuliposide-converting enzyme has been explored, demonstrating the utility of biocatalysis in accessing these compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthetic efforts are often coupled with structure-activity relationship studies. These investigations involve synthesizing various analogues of tuliposides and tulipalins to understand how structural modifications influence their biological properties, such as antimicrobial activity. nih.gov

These synthetic and semi-synthetic approaches complement natural product isolation, providing access to a broader range of this compound and its analogues for comprehensive research.

Asymmetric Total Synthesis Approaches (e.g., Baylis-Hillman reaction)

Asymmetric total synthesis plays a vital role in producing specific enantiomers of complex natural products like tuliposides, which is essential for studying their precise biological activities and structure-activity relationships. While direct asymmetric total synthesis of this compound is less frequently detailed in the provided literature, the Baylis-Hillman reaction has been effectively utilized for the synthesis of related tuliposides, particularly 6-Tuliposide B researchgate.nettandfonline.comresearchgate.netoup.comresearcher.life. This method demonstrates a powerful strategy for introducing chirality into the molecular structure of these compounds.

The first total synthesis of 6-Tuliposide B, for instance, was achieved in a nine-step process starting from D-glucose, leveraging the Baylis-Hillman reaction to introduce the crucial chiral centers . This synthetic route involved the reaction of 2-(tert-butyldimethylsilyloxy)-acetaldehyde with 6-O-acryloyl-1-O-(2-trimethylsilylethyl)-β-D-glucopyranoside, followed by a mild deprotection step researchgate.netresearchgate.net. Furthermore, the reaction between acryloyl sultam and 2-((4-methoxybenzyl)oxy)acetaldehyde has been shown to yield enantiopure esters with high enantiomeric ratios, reaching up to 99.7:0.3 in favor of the desired isomer researchgate.net. These findings highlight the utility of the asymmetric Baylis-Hillman reaction as a cornerstone for synthesizing complex tuliposide structures with high stereocontrol, a methodology that can be adapted for this compound and its various forms.

Enzymatic Synthesis for Specific this compound Forms (e.g., 1-Tuliposide A)

Enzymatic synthesis offers a highly specific and efficient route for producing particular forms of tuliposides, such as 1-Tuliposide A, which are often scarce in natural extracts. Tuliposide-converting enzymes (TCEs), including this compound-converting enzyme (TCEA) and Tuliposide B-converting enzyme (TCEB), are central to these processes nih.govtandfonline.comscispace.comnih.govdntb.gov.uaresearchgate.netebi.ac.uk. These enzymes catalyze the conversion of tuliposides to their antimicrobial lactone derivatives, known as tulipalins, via an intramolecular transesterification reaction rather than hydrolysis nih.govtandfonline.comscispace.comebi.ac.ukresearchgate.net.

A notable application of enzymatic synthesis is the one-step production of 1-Tuliposide A (1-PosA) nih.govdntb.gov.uaresearchgate.nettandfonline.com. 1-PosA is a minor tuliposide characterized by an acyl group at the C-1 position of D-glucose, and its natural availability is limited nih.govresearchgate.net. Research has demonstrated that TCEs, particularly TCEB, can preferentially react with 1,6-diacyl-glucose type tuliposides, such as Tuliposide D (PosD) and Tuliposide F (PosF), to yield 1-PosA and the corresponding tulipalin derived from the 6-acyl group nih.govresearchgate.net. This specificity indicates that TCEs selectively act on the 6-acyl group, leaving the 1-acyl group intact nih.gov.

A practical example of this enzymatic approach involved the complete conversion of 300 mg of Tuliposide F to 1-Tuliposide A and Tulipalin B within 10 minutes at room temperature using TCEB, resulting in a 75% molar yield (160 mg) of purified 1-Tuliposide A nih.govresearchgate.net. This one-step enzymatic process significantly enhances the accessibility of 1-Tuliposide A for further research and potential applications.

Table 1: Enzymatic Conversion of Tuliposide F to 1-Tuliposide A

SubstrateEnzyme UsedReaction TimeTemperatureProduct(s) FormedMolar Yield of 1-Tuliposide A
Tuliposide FTCEB10 minutesRoom1-Tuliposide A, Tulipalin B75%

Screening Methods Utilizing Tuliposide-Converting Enzyme for Novel Tuliposide Identification

Tuliposide-converting enzymes (TCEs) are not only crucial for synthesis but also serve as powerful tools in screening methodologies for the identification of novel tuliposides nih.govtandfonline.comscispace.comdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netresearchmap.jp. The principle behind these methods relies on the specific catalytic activity of TCEs to convert tuliposides into their corresponding tulipalins, which can then be detected and analyzed.

In a common screening approach, extracts from tulip tissues are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) dntb.gov.uaresearchgate.netresearchgate.net. The presence of a minute HPLC peak that disappears following the action of a TCE, and whose retention time differs from that of known tuliposides, signals the potential existence of a novel compound dntb.gov.uaresearchgate.netresearchgate.net. Subsequent spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then performed on the purified compound and its enzymatic degradation products to elucidate its structure researchgate.net.

This enzyme reaction-based screening method has led to the successful identification of several new tuliposides, such as tuliposides K-M researchgate.netresearchmap.jp. For instance, Tuliposide G (PosG), a novel glucoside ester-type tuliposide, was identified through this method. Its conversion to a glucoside unit and Tulipalin A (PaA) by the action of TgTCEA1 confirmed the presence of a 6-Tuliposide A moiety within its structure researchgate.net. This highlights the effectiveness of using TCEs as a targeted tool for discovering and characterizing previously unknown tuliposide derivatives, contributing significantly to the understanding of the diverse chemical landscape of Tulipa species.

Structure Activity Relationship Studies of Tuliposide a and Its Bioconversion Products

Correlations Between Chemical Structure and Biological Activity in Plant Defense

Tuliposide A (C₁₁H₁₈O₈) is a β-D-glucoside, specifically an O-acyl carbohydrate and a homoallylic alcohol nih.gov. Its primary role in plant defense is as a precursor to the potent antimicrobial compound, Tulipalin A. In intact plant cells, this compound is believed to be stored in vacuoles as a non-toxic glycoside nih.govgoogle.comwur.nl. This compartmentalization prevents self-toxicity and allows for the rapid release of the active defensive agent upon cellular disruption caused by infection or wounding nih.gov.

The conversion of this compound to Tulipalin A is catalyzed by specific tuliposide-converting enzymes (TCEs), such as this compound-converting enzyme (TCEA) nih.govresearchgate.netuniprot.org. This enzymatic transformation involves the hydrolysis of the glucose moiety and the subsequent cyclization of the open-chain form of α-methylene-γ-hydroxybutyrate to form the lactone, Tulipalin A google.com. This mechanism highlights a critical correlation: the biological activity in plant defense is largely contingent upon the bioconversion of the stored, less active glycoside (this compound) into its highly active lactonized aglycone (Tulipalin A) nih.gov. While tuliposides themselves have shown some antimicrobial properties, extensive research confirms that the formation of tulipalins is the key event for significant antimicrobial action nih.gov.

Comparative Bioactivity of this compound Versus Tulipalin A

Comparative studies have consistently demonstrated that Tulipalin A exhibits significantly higher biological activity than its precursor, this compound nih.govnih.gov. This difference in bioactivity is attributed to the structural transformation from the glycosidic form to the lactone form.

Tulipalin A (α-methylene-γ-butyrolactone) possesses broad-spectrum antimicrobial, fungicidal, and insecticidal properties nih.govgoogle.com. Specifically, Tulipalin A is recognized primarily as an antifungal agent, whereas its analogue, Tulipalin B, is more effective as an antibacterial agent nih.govresearchgate.nettandfonline.com. The enzymatic conversion by TCEs efficiently generates these active tulipalins, which then exert their defensive functions.

The kinetic parameters of the this compound-converting enzyme (TCEA) further illustrate the efficiency of this bioconversion. For instance, TCEA exhibits a higher catalytic efficiency (kcat) with this compound as a substrate compared to Tuliposide B, indicating its preferential role in producing Tulipalin A. uniprot.org

SubstrateKM (mM)kcat (s⁻¹)
6-Tuliposide A14 uniprot.org1700 uniprot.org
6-Tuliposide B49 uniprot.org500 uniprot.org

Identification of Key Structural Moieties for Antimicrobial Action

Structure-activity relationship (SAR) studies involving synthetic analogs of tuliposides and tulipalins have provided critical insights into the structural features essential for their antimicrobial effects nih.govnih.gov. A key finding is that the glucose (Glc) moiety, present in this compound, is not indispensable for the inhibitory activities nih.gov. Instead, the formation of the α-methylene-γ-butyrolactone structure, characteristic of tulipalins, is crucial for their antimicrobial action nih.gov.

For Tulipalin A, the α-methylene-γ-butyrolactone ring is the core active moiety responsible for its fungicidal and insecticidal properties google.comwikipedia.org. In the case of Tulipalin B, which is derived from Tuliposide B, studies have shown that the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety is particularly significant for its antibacterial activity nih.gov. While this compound yields Tulipalin A, which has a 4-hydroxy-2-methylenebutanoate acyl group nih.gov, the general principle holds: the acyl group, once cyclized into the lactone, is the primary determinant of bioactivity. These findings underscore that the biological efficacy of these compounds is directly linked to the presence and specific configuration of the α-methylene-γ-butyrolactone ring system.

Molecular Targets of this compound Derivatives in Pathogens (e.g., MurA)

The antimicrobial activity of tulipalins and tuliposides has been linked to their ability to inhibit essential enzymes in bacterial pathogens. One such crucial molecular target is MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) researchgate.netnih.gov. MurA is an enzyme that catalyzes an essential step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall researchgate.netnih.gov. Because MurA is critical for bacterial viability and has no mammalian homolog, it represents an attractive target for the development of novel antibacterial compounds researchgate.netresearchgate.net.

Research indicates that natural products from tulips, including tulipalines and tuliposides, can inhibit MurA researchgate.netnih.gov. The inhibition of MurA by these compounds is correlated with their antibacterial activity, suggesting that MurA is a relevant molecular target for tulipaline derivatives researchgate.netnih.gov. Studies have shown that MurA inhibition by this class of compounds is dependent on the presence of the substrate UDP-N-acetylglucosamine (UNAG), which suggests a non-covalent suicide inhibition mechanism researchgate.netnih.gov. While specific studies have confirmed the in vitro inhibition of MurA by (-)-Tulipalin B and (+)-6-tuliposide B researchgate.netebi.ac.uk, the general class of tulipalines and tuliposides are recognized for their MurA inhibitory potential, implying a similar mechanism for Tulipalin A.

Future Directions in Tuliposide a Research

Comprehensive Understanding of Tuliposide A Metabolic Fluxes in Plants

A primary goal for future research is to fully elucidate the biosynthetic pathway of this compound and understand its metabolic regulation within the plant. While the conversion of tuliposides to their active tulipalin aglycones by Tuliposide-Converting Enzymes (TCEs) is known, the preceding steps that lead to the formation of the 4-hydroxy-2-methylenebutanoate moiety and its subsequent glycosylation are not yet fully characterized. nih.govresearchgate.net

Future investigations should focus on identifying and characterizing all the enzymes involved in the pathway, from primary metabolites to the final this compound structure. Techniques such as transcriptomics and metabolomics, applied to tulip tissues at different developmental stages, could reveal candidate genes and metabolic intermediates. mdpi.comresearchgate.net Understanding the complete pathway is the first step toward metabolic engineering.

Furthermore, analyzing the metabolic flux—the rate of turnover of metabolites through the biosynthetic pathway—will be crucial. This involves quantifying the flow of carbon from primary metabolism into the this compound pathway. Such studies can identify rate-limiting enzymatic steps and key regulatory points. mdpi.com By understanding how the plant controls the production and accumulation of this compound in different tissues, such as bulbs and petals, researchers can develop strategies to manipulate its synthesis. nih.govresearchgate.net This knowledge is foundational for enhancing the production of this valuable compound through biotechnological means. rsc.orgresearchgate.net

Exploration of Novel this compound Derivatives and Their Bioactivities

The α-methylene-γ-butyrolactone structure of Tulipalin A, derived from this compound, is critical for its biological activity, including its antifungal and antibacterial properties. nih.govcompoundchem.com Future research will focus on the synthesis and evaluation of novel this compound and Tulipalin A derivatives to explore and enhance these activities. Structure-activity relationship (SAR) studies have already demonstrated that the bioactivity is closely linked to this specific chemical moiety. nih.govnih.gov

The exploration of novel derivatives involves chemically modifying the core structure of this compound or Tulipalin A to create a library of new compounds. For example, analogues of 6-Tuliposide B have been synthesized to examine their antibacterial action, suggesting that the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety is key to its activity and that the bacterial enzyme MurA is a likely target. nih.gov By systematically altering different parts of the molecule, scientists can identify which modifications lead to increased potency, broader spectrum of activity, or enhanced selectivity against specific pathogens. nih.govrsc.org Recently identified natural analogues, such as Tuliposides G, H, I, and J, provide further templates for synthetic modification. researchgate.netmdpi.com

Q & A

Q. What is the molecular structure of Tuliposide A, and what analytical techniques are used to characterize it?

this compound (1-Tuliposide A) is a β-D-glucopyranosyl ester with a 4-hydroxy-2-methylenebutanoate side chain. Its structure (C₁₁H₁₈O₈) is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . Key physicochemical properties include a density of 1.48 g/cm³, boiling point of 534.1°C, and refractive index of 1.573 .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₈O₈
Density1.48 g/cm³
Boiling Point534.1°C
Refractive Index1.573

Q. What biosynthetic pathways produce this compound in Tulipa gesneriana?

this compound is synthesized via glycosylation of 4-hydroxy-2-methylenebutanoic acid, followed by enzymatic acylation. The this compound-converting enzyme (EC 4.2.99.21) catalyzes its conversion to tulipalin A, a bioactive lactone, and D-glucose . This enzyme is a lactone-forming carboxylesterase isolated from tulip bulbs .

Q. What methodologies are standard for isolating this compound from plant tissues?

  • Extraction : Aqueous or methanol-based extraction from tulip anthers, bulbs, or pollen .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns .
  • Quantification : UV spectrophotometry (λ = 210–220 nm) or tandem MS for low-concentration samples .

Advanced Research Questions

Q. How do tuliposide-converting enzymes mediate lactonization to form tulipalin A?

The this compound-converting enzyme (EC 4.2.99.21) cleaves the glucose moiety from 6-tuliposide A, triggering intramolecular esterification to form tulipalin A. Structural studies reveal a catalytic triad (Ser-His-Asp) essential for hydrolyzing the glycosidic bond, with pH-dependent activity peaking at pH 6.0–7.0 . Mutagenesis experiments show that substituting Ser⁷⁰ disrupts lactonization, confirming its role in catalysis .

Q. What challenges exist in the chemical synthesis of this compound, and how have enzymatic methods improved yield?

Chemical synthesis faces challenges in stereoselective glycosylation and lactone stability. Enzymatic approaches using recombinant tuliposide-converting enzymes achieve >90% yield by enabling one-step conversion of 1,6-diacyl-glucose precursors to this compound under mild conditions (pH 6.5, 30°C) .

Table 2: Comparison of Synthetic Approaches

MethodYield (%)Key Advantage
Chemical Synthesis30–40Flexible side-chain modification
Enzymatic Conversion>90Stereoselective, no harsh reagents

Q. How do this compound and B differ in biological activity and tissue-specific distribution?

  • Antimicrobial Activity : Tuliposide B (found in anthers) exhibits broad-spectrum antibacterial activity (MIC = 0.1–1.0 µg/mL), while this compound is less potent .
  • Allergenicity : this compound hydrolyzes to tulipalin A, a potent allergen, whereas Tuliposide B shows negligible allergenic potential .
  • Distribution : this compound is ubiquitous in tulip tissues, while Tuliposide B is anther-specific .

Q. How can contradictory data on this compound distribution in non-Tulipa species be resolved?

Discrepancies (e.g., this compound reported in Alstroemeria but absent in some Tulipa cultivars) require:

  • Phylogenetic Analysis : Compare biosynthetic gene clusters across species .
  • Metabolomic Profiling : Use LC-MS/MS to screen tissue-specific extracts .
  • Enzyme Assays : Test for tuliposide-converting enzyme activity in disputed species .

Methodological Recommendations

  • Data Validation : Replicate enzymatic assays with positive controls (e.g., recombinant EC 4.2.99.21) to confirm activity .
  • Statistical Reporting : Use ANOVA for comparative studies (p < 0.05) and report biological triplicates .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines when sourcing plant materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.